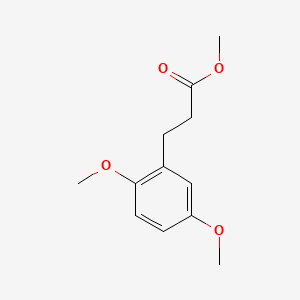

Methyl 3-(2,5-dimethoxyphenyl)propanoate

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

methyl 3-(2,5-dimethoxyphenyl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-14-10-5-6-11(15-2)9(8-10)4-7-12(13)16-3/h5-6,8H,4,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XREGTKPNEYVQRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)CCC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8069565 | |

| Record name | Methyl 2,5-dimethoxyhydrocinnamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8069565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62397-61-9 | |

| Record name | Methyl 2,5-dimethoxybenzenepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62397-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenepropanoic acid, 2,5-dimethoxy-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062397619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenepropanoic acid, 2,5-dimethoxy-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl 2,5-dimethoxyhydrocinnamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8069565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methyl 3-(2,5-dimethoxyphenyl)propanoate chemical structure and physical properties

An In-depth Technical Guide to Methyl 3-(2,5-dimethoxyphenyl)propanoate

Introduction

Methyl 3-(2,5-dimethoxyphenyl)propanoate is a substituted aromatic ester with significant potential as a versatile intermediate in organic synthesis. As a derivative of phenylpropanoic acid, its structure incorporates a dimethoxy-substituted benzene ring, a feature prevalent in numerous biologically active molecules and natural products. This guide, intended for researchers and professionals in chemical and pharmaceutical development, provides a detailed examination of its chemical structure, physicochemical properties, and spectroscopic signature. Furthermore, it outlines a robust, field-proven protocol for its synthesis and purification, grounded in established chemical principles. The insights provided herein are designed to facilitate its application as a key building block for more complex molecular architectures.

Chemical Structure and Identifiers

The molecular architecture of Methyl 3-(2,5-dimethoxyphenyl)propanoate consists of a central benzene ring substituted at positions 2 and 5 with methoxy groups. A methyl propanoate chain is attached to the first position of this ring. This specific arrangement of functional groups dictates its reactivity and physical properties.

2D Chemical Structure:

Table 1: Chemical Identifiers and Core Properties

| Identifier | Value | Source |

| IUPAC Name | Methyl 3-(2,5-dimethoxyphenyl)propanoate | - |

| Molecular Formula | C₁₂H₁₆O₄ | [1] |

| Molecular Weight | 224.25 g/mol | [1] |

| Parent Acid CAS | 10538-49-5 (for 3-(2,5-Dimethoxyphenyl)propionic acid) | [2][3] |

| Parent Acid InChIKey | JENQUCZZZGYHRW-UHFFFAOYSA-N | [3] |

Physicochemical Properties

The physical properties of Methyl 3-(2,5-dimethoxyphenyl)propanoate are primarily influenced by the interplay between the polar ester and ether functionalities and the nonpolar aromatic ring and alkyl chain. Direct experimental data for the methyl ester is not extensively published; however, its properties can be reliably inferred from its precursor, 3-(2,5-dimethoxyphenyl)propionic acid, and by comparison with analogous ester compounds. The esterification of the parent carboxylic acid, which is a solid, is expected to yield a product with a lower melting point, likely a liquid or a low-melting solid at ambient temperature.

Table 2: Summary of Physical and Chemical Properties

| Property | Value | Notes and Rationale |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Predicted based on typical properties of similar aromatic esters. |

| Melting Point | 66-69 °C (for the parent carboxylic acid)[2][3] | The ester is expected to have a significantly lower melting point. |

| Boiling Point | > 120 °C (Predicted) | Based on analogs like Methyl 3-(4-methoxyphenyl)propionate[4]. |

| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Methanol). Insoluble in water. | The ester functional group and aromatic ring confer solubility in organic media. |

| Density | ~1.1 g/mL (Predicted) | Estimated based on the density of related phenylpropanoates. |

Spectroscopic Profile for Structural Elucidation

Structural confirmation of Methyl 3-(2,5-dimethoxyphenyl)propanoate relies on a combination of spectroscopic techniques. The following data are predicted based on the known spectral characteristics of its constituent functional groups and analysis of its precursor, 3-(2,5-dimethoxyphenyl)propionic acid.[5]

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum provides unambiguous evidence for the proton framework. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 3: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 6.75 | m | 3H | Ar-H | Aromatic protons on the 1,2,4-trisubstituted ring. |

| ~ 3.79 | s | 3H | Ar-OCH ₃ | Methoxy group protons at the 2 or 5 position. |

| ~ 3.77 | s | 3H | Ar-OCH ₃ | Methoxy group protons at the 5 or 2 position. |

| ~ 3.67 | s | 3H | COO-CH ₃ | Methyl ester protons, typically deshielded by the carbonyl group. |

| ~ 2.90 | t, J ≈ 7.6 Hz | 2H | Ar-CH ₂- | Benzylic protons adjacent to the aromatic ring, split by the neighboring methylene. |

| ~ 2.62 | t, J ≈ 7.6 Hz | 2H | -CH ₂-COO | Methylene protons adjacent to the ester carbonyl, split by the benzylic protons. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule.

Table 4: Predicted ¹³C NMR Spectral Data (in CDCl₃, 101 MHz)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~ 173.5 | Quaternary | C =O (Ester) |

| ~ 153.4 | Quaternary | C -OCH₃ |

| ~ 151.8 | Quaternary | C -OCH₃ |

| ~ 129.5 | Quaternary | Ar-C (ipso) |

| ~ 116.5 | Tertiary | Ar-C H |

| ~ 111.7 | Tertiary | Ar-C H |

| ~ 111.2 | Tertiary | Ar-C H |

| ~ 55.8 | Primary | Ar-OC H₃ |

| ~ 55.7 | Primary | Ar-OC H₃ |

| ~ 51.6 | Primary | COO-C H₃ |

| ~ 34.0 | Secondary | -C H₂-COO |

| ~ 26.0 | Secondary | Ar-C H₂- |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups based on their vibrational frequencies.

Table 5: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~ 2950-2840 | Medium | C-H Stretch | Aliphatic (CH₂, CH₃) |

| ~ 1735 | Strong | C=O Stretch | Ester Carbonyl |

| ~ 1505 | Strong | C=C Stretch | Aromatic Ring |

| ~ 1225 | Strong | C-O Stretch | Aryl Ether & Ester |

| ~ 1045 | Strong | C-O Stretch | Aryl Ether & Ester |

Synthesis and Purification Protocol

The most direct and reliable method for preparing Methyl 3-(2,5-dimethoxyphenyl)propanoate is through the Fischer esterification of its corresponding carboxylic acid. This method is chosen for its high efficiency, use of inexpensive reagents, and straightforward workup procedure.

Synthesis Principle

Fischer esterification involves the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water. The reaction is an equilibrium process. To drive the equilibrium towards the product, an excess of the alcohol (methanol) is used, which also serves as the solvent. A strong acid catalyst, such as sulfuric acid, is required to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol.

Synthetic Workflow

Sources

- 1. Methyl 3-(3,4-dimethoxyphenyl)propanoate | C12H16O4 | CID 520347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(2,5-DIMETHOXYPHENYL)PROPIONIC ACID | 10538-49-5 [chemicalbook.com]

- 3. 3-(2,5-Dimethoxyphenyl)propionic acid 97 10538-49-5 [sigmaaldrich.com]

- 4. Methyl 3-(4-methoxyphenyl)propionate 97 15823-04-8 [sigmaaldrich.com]

- 5. Crystal structure of 3-(2,5-dimethoxyphenyl)propionic acid - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Safety, Handling, and Toxicological Profiling of Methyl 3-(2,5-dimethoxyphenyl)propanoate

Executive Summary & Chemical Identity

In the landscape of synthetic intermediates and pharmacological building blocks, Methyl 3-(2,5-dimethoxyphenyl)propanoate (CAS: 62397-61-9) serves as a critical structural motif. The presence of the electron-rich 2,5-dimethoxy aromatic ring coupled with a propanoate ester side chain makes it highly versatile for downstream functionalization in medicinal chemistry. However, these same structural features dictate its physicochemical behavior, stability, and toxicological profile.

As a Senior Application Scientist, I emphasize that understanding the causality behind a compound's behavior—rather than just memorizing its safety data—is paramount. The ester linkage is susceptible to hydrolysis, and the lipophilic nature of the dimethoxy ring facilitates cellular membrane permeation, directly influencing both its handling requirements and in vitro toxicity.

Quantitative Chemical & Safety Parameters

The following table summarizes the core physicochemical and safety data [1], [2]:

| Parameter | Specification | Causality / Rationale |

| Chemical Name | Methyl 3-(2,5-dimethoxyphenyl)propanoate | Standard IUPAC nomenclature. |

| CAS Registry Number | 62397-61-9 | Unique identifier for regulatory tracking. |

| Molecular Formula | C12H16O4 | Indicates a highly organic, lipophilic structure. |

| Molecular Weight | 224.25 g/mol | Low molecular weight facilitates rapid cellular uptake. |

| Purity Standard | ≥98% | Required to prevent artifactual toxicity from impurities. |

| GHS Classification | GHS07 (Exclamation Mark) | Acts as a mild skin/eye irritant due to lipophilic membrane disruption. |

| Storage Conditions | 2-8°C, sealed, dry environment | Refrigeration prevents thermodynamic hydrolysis of the ester bond. |

Regulatory Status & Hazard Identification

Methyl 3-(2,5-dimethoxyphenyl)propanoate is cataloged within the 1 [2]. While toxicity is not the sole criterion for TSCA inclusion, its presence underscores the need for standardized industrial hygiene practices.

According to the Globally Harmonized System (GHS), the compound is assigned the GHS07 pictogram [1].

-

Mechanistic Hazard: The compound is an irritant (Skin Irrit. 2, Eye Irrit. 2). The causality here is driven by the molecule's partition coefficient (LogP). Its lipophilicity allows it to easily intercalate into the lipid bilayers of the stratum corneum and ocular mucosa, causing transient disruption of cellular membranes and subsequent inflammatory cascades.

Mechanistic Toxicology & Pharmacokinetics

To design effective safety protocols and biological assays, we must predict how the molecule behaves in vivo and in vitro.

-

Phase I Metabolism (Hydrolysis): The methyl ester is rapidly targeted by ubiquitous intracellular carboxylesterases (CES). This hydrolysis yields 3-(2,5-dimethoxyphenyl)propanoic acid and a stoichiometric equivalent of methanol.

-

Phase I Metabolism (Oxidation): The methoxy groups are classic targets for Cytochrome P450 (CYP450) mediated O-demethylation, generating reactive phenolic intermediates.

-

Phase II Conjugation: The resulting phenols and carboxylic acids are subsequently glucuronidated for renal clearance.

Predicted metabolic pathway of Methyl 3-(2,5-dimethoxyphenyl)propanoate via ester hydrolysis.

Advanced Experimental Workflows: Toxicity Profiling

To empirically validate the safety profile of this compound, researchers must employ a self-validating experimental system. We utilize the HepG2 cell line for cytotoxicity screening. Why HepG2? Because these cells retain human hepatocyte-like metabolic capabilities (including CES and CYP450 expression), allowing us to capture toxicity not just from the parent compound, but from its hydrolytic and oxidative metabolites.

Step-by-Step Methodology: HepG2 MTT Viability Assay

System Validation: This protocol includes vehicle controls (DMSO) to establish baseline viability and a positive control (e.g., Doxorubicin) to validate assay sensitivity.

-

Compound Solubilization (Reagent Prep):

-

Action: Dissolve Methyl 3-(2,5-dimethoxyphenyl)propanoate in anhydrous DMSO to create a 100 mM stock.

-

Causality: Anhydrous DMSO prevents premature ester hydrolysis prior to cellular dosing. The final DMSO concentration in the well must not exceed 0.1% (v/v) to prevent solvent-induced baseline cytotoxicity.

-

-

Cell Culture & Seeding:

-

Action: Seed HepG2 cells at a density of 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.

-

-

Compound Dosing:

-

Action: Perform a serial dilution to dose the cells across a logarithmic scale (0.1 μM to 100 μM). Incubate for 48 hours.

-

-

MTT Reagent Addition:

-

Action: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

-

Causality: Viable cells with active mitochondrial succinate dehydrogenase will reduce the yellow water-soluble MTT into insoluble purple formazan crystals. Dead cells cannot execute this reduction.

-

-

Solubilization & Quantification:

-

Action: Aspirate media, add 150 μL of DMSO to dissolve the formazan, and read absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Action: Normalize absorbance against the 0.1% DMSO vehicle control to calculate the IC50 value using non-linear regression.

-

Step-by-step in vitro cytotoxicity screening workflow for dimethoxy-aromatic esters.

Safety Data Sheet (SDS) Core Handling Directives

Based on the GHS07 classification and the chemical's structural liabilities, the following handling protocols must be strictly enforced in the laboratory:

-

Personal Protective Equipment (PPE): Nitrile gloves (minimum 0.11 mm thickness) and chemical safety goggles are mandatory. The lipophilicity of the compound means it can rapidly penetrate standard latex.

-

Engineering Controls: Handle exclusively within a certified Class II biological safety cabinet or chemical fume hood to prevent inhalation of aerosolized particulates.

-

Storage & Stability: Store at 2-8°C in a tightly sealed container, ideally backfilled with inert gas (Argon or Nitrogen). Rationale: Ambient moisture and room temperature will slowly hydrolyze the propanoate ester, degrading the compound's purity and altering its pharmacological properties [1].

-

Spill Response: Absorb with an inert material (e.g., vermiculite or dry sand). Do not use water, as it will exacerbate ester hydrolysis and spread the lipophilic compound.

References

- ChemScene. (n.d.). 62397-61-9 | Methyl 3-(2,5-dimethoxyphenyl)propanoate Safety Information & Quality Control.

- United States Environmental Protection Agency (EPA). (n.d.). Toxic Substances Control Act Chemical Substances Inventory Cumulative Supplement II.

Sources

Synthesis of Methyl 3-(2,5-dimethoxyphenyl)propanoate: A Detailed Protocol for Researchers

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of Methyl 3-(2,5-dimethoxyphenyl)propanoate, a valuable intermediate in the development of various organic molecules. The described methodology follows a robust and well-documented three-step synthetic route commencing with the Knoevenagel condensation of 2,5-dimethoxybenzaldehyde with malonic acid to yield 3-(2,5-dimethoxyphenyl)acrylic acid. Subsequent catalytic hydrogenation of the acrylic acid derivative affords 3-(2,5-dimethoxyphenyl)propanoic acid, which is then subjected to Fischer esterification to yield the target compound. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and safety considerations to ensure a successful and reproducible synthesis.

Introduction

Methyl 3-(2,5-dimethoxyphenyl)propanoate serves as a key building block in organic synthesis, particularly in the preparation of pharmaceutical and agrochemical compounds. The presence of the dimethoxyphenyl moiety and the propanoate side chain allows for diverse functional group transformations, making it a versatile precursor for more complex molecular architectures. The synthetic strategy outlined herein is designed for efficiency and scalability, employing common laboratory reagents and techniques. The rationale behind each step is explained to provide a deeper understanding of the chemical transformations involved.

Reaction Scheme

Figure 1: Overall synthetic workflow for Methyl 3-(2,5-dimethoxyphenyl)propanoate.

Materials and Methods

Reagents and Equipment

| Reagent/Material | Grade | Supplier |

| 2,5-Dimethoxybenzaldehyde | 99% | Sigma-Aldrich |

| Malonic Acid | 99% | Alfa Aesar |

| Pyridine | Anhydrous, 99.8% | Acros Organics |

| Piperidine | 99% | J&K Scientific |

| Palladium on Carbon (Pd/C) | 10% | Strem Chemicals |

| Methanol | Anhydrous | Fisher Scientific |

| Sulfuric Acid (H₂SO₄) | 95-98% | EMD Millipore |

| Dichloromethane (DCM) | ACS Grade | VWR |

| Ethyl Acetate | ACS Grade | VWR |

| Hexanes | ACS Grade | VWR |

| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | --- |

| Brine | Saturated Solution | --- |

| Anhydrous Magnesium Sulfate (MgSO₄) | --- | --- |

| Round-bottom flasks | --- | --- |

| Reflux condenser | --- | --- |

| Magnetic stirrer with hotplate | --- | --- |

| Hydrogenation apparatus (e.g., Parr shaker or H-Cube) | --- | --- |

| Separatory funnel | --- | --- |

| Rotary evaporator | --- | --- |

| Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄) | --- | --- |

| Column chromatography supplies (silica gel) | --- | --- |

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times. Refer to the Material Safety Data Sheets (MSDS) for each reagent before use.

Experimental Protocol

Step 1: Synthesis of (E)-3-(2,5-Dimethoxyphenyl)acrylic acid

This step employs a Knoevenagel condensation, a variant of the aldol condensation, where an active methylene compound (malonic acid) reacts with an aldehyde (2,5-dimethoxybenzaldehyde) in the presence of a basic catalyst.[1] Piperidine acts as the catalyst, deprotonating the malonic acid to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of the α,β-unsaturated carboxylic acid. Pyridine serves as the solvent.

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-dimethoxybenzaldehyde (16.6 g, 0.1 mol), malonic acid (12.5 g, 0.12 mol), and pyridine (50 mL).

-

Stir the mixture to dissolve the solids.

-

Add piperidine (1 mL) to the reaction mixture.

-

Heat the mixture to reflux in a preheated oil bath at 100-110 °C for 4 hours. Carbon dioxide evolution will be observed.

-

Monitor the reaction progress by TLC (e.g., 7:3 hexanes:ethyl acetate with a drop of acetic acid). The starting aldehyde should be consumed.

-

After cooling to room temperature, slowly pour the reaction mixture into a beaker containing 200 mL of cold water and 100 mL of 10% hydrochloric acid. A precipitate will form.

-

Collect the crude product by vacuum filtration and wash the solid with cold water.

-

Recrystallize the crude solid from an ethanol/water mixture to afford pure (E)-3-(2,5-dimethoxyphenyl)acrylic acid as a white to off-white solid.

Step 2: Synthesis of 3-(2,5-Dimethoxyphenyl)propanoic acid

The α,β-unsaturated carboxylic acid is reduced to the corresponding saturated carboxylic acid via catalytic hydrogenation. Palladium on carbon is an effective catalyst for the reduction of the carbon-carbon double bond in the presence of hydrogen gas.

Procedure:

-

In a suitable hydrogenation flask, dissolve the (E)-3-(2,5-dimethoxyphenyl)acrylic acid (10.4 g, 0.05 mol) in 100 mL of ethanol.

-

Carefully add 10% Palladium on carbon (Pd/C) (0.5 g) to the solution.

-

Secure the flask to a hydrogenation apparatus (e.g., Parr shaker).

-

Evacuate the flask and purge with hydrogen gas (repeat three times).

-

Pressurize the vessel with hydrogen gas (typically 40-50 psi) and shake or stir the reaction mixture at room temperature until the hydrogen uptake ceases (typically 4-6 hours).

-

Monitor the reaction by TLC to confirm the disappearance of the starting material.

-

Carefully vent the hydrogen gas and purge the flask with nitrogen or argon.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of ethanol.

-

Evaporate the solvent from the filtrate under reduced pressure to yield 3-(2,5-dimethoxyphenyl)propanoic acid as a solid.[2] This product is often of sufficient purity for the next step, but can be further purified by recrystallization from ethyl acetate/hexane if necessary.

Step 3: Synthesis of Methyl 3-(2,5-dimethoxyphenyl)propanoate

This final step is a classic Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.[3] Concentrated sulfuric acid acts as the catalyst, protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity. The alcohol (methanol) then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and elimination of water yield the desired ester.

Procedure:

-

To a 250 mL round-bottom flask, add 3-(2,5-dimethoxyphenyl)propanoic acid (10.5 g, 0.05 mol) and methanol (125 mL).

-

Stir the mixture to dissolve the solid.

-

Cool the flask in an ice bath and slowly add concentrated sulfuric acid (3 mL) dropwise with stirring.

-

Remove the ice bath and heat the mixture to reflux for 12 hours.

-

Monitor the reaction by TLC until the starting carboxylic acid is no longer visible.

-

Cool the reaction mixture and reduce the volume of methanol by approximately half using a rotary evaporator.

-

Pour the remaining mixture into a separatory funnel containing 200 mL of ice-water and 100 mL of diethyl ether or ethyl acetate.

-

Separate the layers and extract the aqueous layer with the organic solvent (2 x 50 mL).

-

Combine the organic extracts and wash with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Methyl 3-(2,5-dimethoxyphenyl)propanoate as an oil. The product can be purified further by vacuum distillation if required.

Characterization Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key ¹H NMR Signals (δ, ppm) |

| 3-(2,5-Dimethoxyphenyl)propanoic acid | C₁₁H₁₄O₄ | 210.23 | 66-69[4] | 6.7-6.8 (m, 3H, Ar-H), 3.75 (s, 6H, 2xOCH₃), 2.9 (t, 2H, CH₂), 2.6 (t, 2H, CH₂) |

| Methyl 3-(2,5-dimethoxyphenyl)propanoate | C₁₂H₁₆O₄ | 224.25 | N/A (Oil) | 6.7-6.8 (m, 3H, Ar-H), 3.75 (s, 6H, 2xOCH₃), 3.65 (s, 3H, COOCH₃), 2.9 (t, 2H, CH₂), 2.6 (t, 2H, CH₂) |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Step 1: Low yield of acrylic acid | Incomplete reaction. | Ensure the reaction is refluxed for the full duration. Check the purity of the starting aldehyde. |

| Product lost during workup. | Ensure the acidic solution is sufficiently cold to maximize precipitation. | |

| Step 2: Incomplete hydrogenation | Inactive catalyst. | Use fresh Pd/C catalyst. Ensure the system is properly purged of air. |

| Insufficient hydrogen pressure. | Increase the hydrogen pressure within safe limits for the apparatus. | |

| Step 3: Incomplete esterification | Insufficient catalyst or reaction time. | Increase the amount of sulfuric acid slightly or extend the reflux time. |

| Presence of water. | Use anhydrous methanol and ensure all glassware is dry. |

Conclusion

The protocol described provides a reliable and reproducible method for the synthesis of Methyl 3-(2,5-dimethoxyphenyl)propanoate. By understanding the underlying chemical principles of the Knoevenagel condensation, catalytic hydrogenation, and Fischer esterification, researchers can effectively troubleshoot and adapt this procedure as needed. This application note serves as a practical guide for obtaining this valuable synthetic intermediate for further applications in research and development.

References

-

Das, B., et al. (2012). Crystal structure of 3-(2,5-dimethoxyphenyl)propionic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o337. Available at: [Link]

-

PrepChem (n.d.). Synthesis of methyl 3-phenylpropionate. Available at: [Link]

-

BYJU'S (n.d.). Perkin Reaction. Available at: [Link]

-

Wikipedia (n.d.). Perkin reaction. Available at: [Link]

Sources

Application Note: Methyl 3-(2,5-dimethoxyphenyl)propanoate as a Strategic Precursor in API Synthesis

Executive Summary & Chemical Rationale

In advanced active pharmaceutical ingredient (API) synthesis, the selection of upstream precursors dictates the efficiency, regioselectivity, and overall scalability of the synthetic route. Methyl 3-(2,5-dimethoxyphenyl)propanoate is a highly privileged building block, primarily utilized for the synthesis of 4,7-dimethoxy-1-indanone —a versatile core scaffold found in acetylcholinesterase (AChE) inhibitors, spirobisnaphthalenes, and complex pentacyclic frameworks[1][2].

The structural logic behind this precursor is twofold:

-

The Ester Moiety : The methyl ester protects the propanoic acid side chain during storage and transport, preventing premature degradation or oligomerization, while remaining highly susceptible to mild saponification.

-

The 2,5-Dimethoxy Substitution : The methoxy groups act as strong electron-donating groups (EDGs), heavily activating the aromatic ring toward electrophilic aromatic substitution. During intramolecular Friedel-Crafts acylation, the geometric constraints of the 3-carbon tether, combined with the directing effects of the methoxy groups, exclusively force cyclization at the position adjacent to the C5-methoxy group, yielding the 4,7-dimethoxy-1-indanone architecture with near-perfect regioselectivity[1].

Synthetic workflow from Methyl 3-(2,5-dimethoxyphenyl)propanoate to diverse API scaffolds.

Core Experimental Protocol: Synthesis of 4,7-Dimethoxy-1-indanone

This workflow details the two-step conversion of the ester precursor into the indanone scaffold. The protocol is designed as a self-validating system , ensuring that intermediate quality can be verified before proceeding to the next step.

Phase 1: Saponification to 3-(2,5-dimethoxyphenyl)propanoic acid

-

Causality : A mixed solvent system (THF/MeOH/H₂O) is employed to ensure that both the hydrophobic ester and the hydrophilic hydroxide ions are fully solvated, maximizing the collision frequency for the bimolecular nucleophilic acyl substitution (BAl2 mechanism).

-

Procedure :

-

Dissolve Methyl 3-(2,5-dimethoxyphenyl)propanoate (1.0 eq) in a 2:1:1 mixture of THF/MeOH/H₂O (0.5 M concentration).

-

Add NaOH (2.0 eq) portion-wise. Stir the reaction mixture at room temperature (20–25 °C) for 4 hours.

-

Evaporate the organic solvents under reduced pressure. Dilute the aqueous layer with H₂O and wash with diethyl ether to remove unreacted starting material.

-

Acidify the aqueous layer with 1M HCl to pH 2. A white precipitate will form.

-

Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

-

Self-Validation : Thin-Layer Chromatography (TLC) using Hexane/EtOAc (1:1) should show the complete disappearance of the ester spot (R_f ~ 0.7) and the appearance of a broad baseline spot corresponding to the carboxylic acid. Infrared (IR) spectroscopy will show a shift in the carbonyl (C=O) stretch from ~1740 cm⁻¹ (ester) to a broader peak at ~1710 cm⁻¹ (acid).

Phase 2: Intramolecular Friedel-Crafts Acylation

-

Causality : The use of catalytic N,N-Dimethylformamide (DMF) with Thionyl Chloride (SOCl₂) generates the highly electrophilic Vilsmeier-Haack intermediate, rapidly converting the acid to the acyl chloride without harsh heating. Subsequent addition of Aluminum Chloride (AlCl₃) generates an acylium ion that undergoes directed intramolecular electrophilic aromatic substitution[1].

-

Procedure :

-

Suspend 3-(2,5-dimethoxyphenyl)propanoic acid (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert argon atmosphere.

-

Add 3 drops of anhydrous DMF, followed by the dropwise addition of SOCl₂ (1.5 eq) at 0 °C. Observation: Vigorous gas evolution (SO₂ and HCl) will occur.

-

Stir at room temperature for 2 hours. Concentrate the mixture under vacuum to remove unreacted SOCl₂, yielding the crude acyl chloride.

-

Redissolve the acyl chloride in anhydrous DCM and cool to 0 °C.

-

Add anhydrous AlCl₃ (1.2 eq) portion-wise. Stir for 1 hour at 0 °C, then warm to room temperature for 3 hours. Observation: The solution will turn deep red/brown as the AlCl₃ complex forms.

-

Carefully quench the reaction by pouring it over crushed ice and 1M HCl. Extract with DCM, wash with saturated NaHCO₃ to remove uncyclized acid, dry over Na₂SO₄, and concentrate.

-

-

Self-Validation : IR spectroscopy of the purified product must reveal a strong, sharp conjugated ketone C=O stretch at ~1700 cm⁻¹. ¹H-NMR will show the disappearance of one aromatic proton and the presence of two distinct aromatic singlets or doublets (depending on the exact electronic environment), confirming ring closure[1].

Mechanistic pathway of the intramolecular Friedel-Crafts acylation.

Quantitative Data Summary

| Reaction Step | Substrate | Reagents & Conditions | Typical Yield | Key Quality Attribute (Validation) |

| Saponification | Methyl 3-(2,5-dimethoxyphenyl)propanoate | NaOH, THF/MeOH/H₂O, 4h, RT | 95 - 98% | Disappearance of ester C=O (~1740 cm⁻¹) |

| Cyclization | 3-(2,5-dimethoxyphenyl)propanoic acid | 1. SOCl₂, DMF (cat.) 2. AlCl₃, DCM, 0 °C to RT | 80 - 85% | Appearance of conjugated ketone C=O (~1700 cm⁻¹) |

| Donepezil Analog Synthesis | 4,7-Dimethoxy-1-indanone | 1-benzyl-4-formylpiperidine, LDA, -78 °C, then H₂/PtO₂ | 50 - 60% | Mass Spec [M+H]⁺ corresponding to target API |

Downstream API Applications

A. Donepezil Analogs (AChE Inhibitors)

4,7-Dimethoxy-1-indanone is a critical isomer used in the synthesis of novel Donepezil derivatives, which are potent, reversible acetylcholinesterase inhibitors used in the palliative treatment of Alzheimer's disease[3][4][5].

-

Mechanism : The indanone undergoes an aldol condensation with 1-benzyl-4-formylpiperidine in the presence of a strong base (e.g., Lithium Diisopropylamide, LDA) at -78 °C. The resulting conjugated enone is subsequently reduced via catalytic hydrogenation (using PtO₂ or Pd/C) to yield the final API[5][6].

B. Palmarumycin C6 Analogs (Spirobisnaphthalenes)

The 4,7-dimethoxy-1-indanone scaffold is utilized to synthesize complex natural product analogs, such as Palmarumycin C6, which exhibit potent antifungal and antibacterial properties.

-

Mechanism : The indanone is converted to 3-bromo-4,7-dimethoxy-1H-inden-1-one. This intermediate undergoes a highly specialized double oxa-Michael addition with 1,8-dihydroxynaphthalene in the presence of DABCO, forming the rigid spiro-acetal framework characteristic of the palmarumycin class[2][7].

C. Pentacyclic Frameworks via Photochemical Cascades

Recent advancements in photochemistry utilize 4,7-dimethoxy-1-indanone to build complex, functionalized pentacyclic structures.

-

Mechanism : The indanone is selectively demethylated at the C7 position using magnesium iodide to yield 7-hydroxy-1-indanone. Following alkylation with an alkenyl chain (e.g., 1-bromo-4-pentene), the substrate is subjected to UV-A irradiation (λ = 350 nm). This triggers a two-photon cascade involving an ortho photocycloaddition, a thermal disrotatory ring opening, and a [4π] photocyclization, yielding highly complex tetracyclic and pentacyclic architectures in yields up to 82%[1].

References

-

Intramolecular ortho Photocycloaddition of 4-Substituted 7-(4′-Alkenyloxy)-1-indanones and Ensuing Reaction Cascades Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

-

First Total Synthesis of Palmarumycin C6 based on Double Oxa-Michael Addition of 1,8-Dihydroxynaphthalene to 3-Bromo-1-indenone Source: Heterocycles, 2019, 99(1), 549-565. URL:[Link]

- Process for production of donepezil derivative (US6252081B1)

Sources

- 1. Intramolecular ortho Photocycloaddition of 4-Substituted 7-(4′-Alkenyloxy)-1-indanones and Ensuing Reaction Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. US6252081B1 - Process for production of donepezil derivative - Google Patents [patents.google.com]

- 6. US6252081B1 - Process for production of donepezil derivative - Google Patents [patents.google.com]

- 7. First Total Synthesis of Palmarumycin C6 based on Double Oxa-Michael Addition of 1,8-Dihydroxynaphthalene to 3-Bromo-1-indenone [chooser.crossref.org]

Application Note: Synthesis of Tertiary Alcohols via Grignard Addition to Methyl 3-(2,5-dimethoxyphenyl)propanoate

Overview & Objective

Methyl 3-(2,5-dimethoxyphenyl)propanoate is a highly versatile building block in organic synthesis. The 2,5-dimethoxyaryl motif is a privileged scaffold frequently encountered in neuroactive phenethylamines, targeted therapeutics, and advanced pharmaceutical intermediates[1][2]. Converting this propanoate ester into a tertiary alcohol via Grignard addition provides a robust, scalable pathway to complex molecular architectures. The resulting tertiary alcohols can be isolated as final products or subjected to subsequent dehydration to yield substituted alkenes. This application note provides a comprehensive, self-validating protocol for executing this double-addition Grignard reaction with high yield and purity.

Scientific Background & Mechanistic Insights

The reaction between an ester and a Grignard reagent (RMgX) is characterized by a tandem nucleophilic addition mechanism[3].

-

First Addition : One equivalent of the Grignard reagent attacks the electrophilic ester carbonyl, forming a tetrahedral magnesium hemiacetal intermediate[4].

-

Intermediate Collapse : This unstable intermediate collapses, expelling the methoxide leaving group to generate a transient ketone[4][5].

-

Second Addition : Because the resulting ketone is more electrophilic than the starting ester, it rapidly undergoes a second nucleophilic attack by another equivalent of RMgX, forming a stable magnesium alkoxide[3][4].

-

Protonation : A mild acidic quench protonates the alkoxide to yield the final tertiary alcohol[3].

Mechanistic pathway of Grignard addition to an ester yielding a tertiary alcohol.

Experimental Design & Causality (E-E-A-T)

As a researcher, understanding the causality behind each operational step is critical for troubleshooting and scaling.

-

Anhydrous Conditions : Grignard reagents are extremely strong bases and potent nucleophiles. Any trace moisture will prematurely protonate the reagent, yielding an inert alkane and magnesium hydroxide salts[3]. Flame-dried glassware and an inert argon/nitrogen atmosphere are non-negotiable.

-

Stoichiometry (2.2 – 2.5 Equivalents) : While the theoretical requirement is exactly 2.0 equivalents[3], utilizing a slight excess (2.2 eq) is critical[6]. This compensates for adventitious moisture and ensures the complete consumption of the highly reactive ketone intermediate, preventing mixed product profiles.

-

Temperature Control (0 °C to RT) : The initial nucleophilic attack is highly exothermic[4]. Performing the dropwise addition at 0 °C prevents solvent boiling and suppresses side reactions, such as the enolization of the ketone intermediate or reductive β-hydride transfer[7].

-

Mild Quenching Strategy : Saturated aqueous ammonium chloride (NH4Cl) is the preferred quenching agent. It provides a mild proton source to neutralize the alkoxide without creating a highly acidic environment that could trigger the unwanted dehydration of the newly formed tertiary alcohol into an alkene.

Step-by-Step Protocol

Step-by-step experimental workflow for the Grignard addition protocol.

Materials Required:

-

Substrate : Methyl 3-(2,5-dimethoxyphenyl)propanoate (1.0 eq)

-

Reagent : Methylmagnesium bromide (3.0 M in Et2O) or Phenylmagnesium bromide (2.2 eq)[6]

-

Solvent : Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et2O)

-

Quench/Workup : Saturated aqueous NH4Cl, Ethyl Acetate (EtOAc), Brine, Anhydrous MgSO4.

Methodology:

-

System Preparation : Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Purge the system with Argon for 15 minutes.

-

Substrate Dissolution : Dissolve Methyl 3-(2,5-dimethoxyphenyl)propanoate (1.0 eq) in anhydrous THF to achieve an approximate 0.2 M concentration. Cool the reaction flask to 0 °C using an ice-water bath.

-

Grignard Addition : Transfer the Grignard reagent (2.2 eq) into the dropping funnel[6]. Add the reagent dropwise to the stirred ester solution over 30 minutes.

-

Self-Validation Check: A slight color change and internal temperature rise confirm the reagent's nucleophilic activity.

-

-

Reaction Maturation : Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for 2–4 hours.

-

In-Process Monitoring : Monitor the reaction via Thin Layer Chromatography (TLC) using a 4:1 Hexane:EtOAc eluent.

-

Self-Validation Check: The starting ester (Rf ~0.6) should completely disappear, replaced by a more polar tertiary alcohol spot (Rf ~0.3).

-

-

Quenching : Recool the flask to 0 °C. Slowly add saturated aqueous NH4Cl dropwise until gas evolution ceases, then add a larger volume to fully break the magnesium emulsion.

-

Extraction & Purification : Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with EtOAc. Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield the pure tertiary alcohol.

Data Presentation: Reagent Scope & Expected Outcomes

The choice of Grignard reagent dictates the final structure of the tertiary alcohol. Below is a comparative summary of expected outcomes when reacting Methyl 3-(2,5-dimethoxyphenyl)propanoate with various RMgX reagents.

| Grignard Reagent (RMgX) | Equivalents | Temp Profile | Expected Product | Typical Yield |

| Methylmagnesium bromide | 2.2 eq | 0 °C → RT | 4-(2,5-dimethoxyphenyl)-2-methylbutan-2-ol | 82 - 88% |

| Ethylmagnesium bromide | 2.2 eq | 0 °C → RT | 1-(2,5-dimethoxyphenyl)-3-ethylpentan-3-ol | 78 - 85% |

| Phenylmagnesium bromide | 2.5 eq | 0 °C → 40 °C* | 3-(2,5-dimethoxyphenyl)-1,1-diphenylpropan-1-ol | 70 - 75% |

*Note: Bulky Grignard reagents like Phenylmagnesium bromide may require a slight excess and mild heating (e.g., 40 °C) after the initial addition to drive the sterically hindered second nucleophilic attack to completion.

Troubleshooting & Optimization

-

Issue: Presence of Ketone Intermediate in Crude.

-

Cause: Insufficient Grignard reagent or premature quenching due to moisture[3].

-

Solution: Ensure rigorous anhydrous conditions. Titrate the Grignard reagent prior to use to confirm its exact molarity, and increase the excess to 2.5 equivalents if necessary.

-

-

Issue: Low Yield due to Enolization.

-

Cause: The basic Grignard reagent deprotonates the α-carbon of the transient ketone instead of attacking the carbonyl[7].

-

Solution: Add anhydrous Cerium(III) chloride (CeCl3) to the reaction mixture. CeCl3 forms an organocerium intermediate that is highly nucleophilic but significantly less basic, completely suppressing enolization[8].

-

References

-

Master Organic Chemistry - Grignard Reagents For Addition To Aldehydes and Ketones[Link]

-

DSpace@MIT - Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow[Link]

-

Fiveable - 12.1 Grignard reagents - Organic Chemistry II[Link]

-

NII - Efficient Synthesis of Tertiary Alcohols: Highly Selective Alkylation to Ketones Catalyzed by Ate Complex[Link]

-

ResearchGate - Insights into the Cerium Chloride‐Catalyzed Grignard Addition to Esters[Link]

-

MDPI - Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and[4,3-d]pyrimidine Derivatives[Link]

-

ACS Publications - Total Synthesis of the Hydroxyketone Kurasoin A Using Asymmetric Phase-Transfer Alkylation[Link]

Sources

- 1. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives | MDPI [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. dspace.mit.edu [dspace.mit.edu]

- 5. fiveable.me [fiveable.me]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]

- 8. researchgate.net [researchgate.net]

Removing unreacted benzaldehyde precursors from Methyl 3-(2,5-dimethoxyphenyl)propanoate

This guide provides troubleshooting and practical advice for researchers, scientists, and professionals in drug development facing challenges in the purification of Methyl 3-(2,5-dimethoxyphenyl)propanoate, specifically focusing on the removal of unreacted 2,5-dimethoxybenzaldehyde and related impurities.

Introduction

The synthesis of Methyl 3-(2,5-dimethoxyphenyl)propanoate often involves precursors like 2,5-dimethoxybenzaldehyde. The presence of unreacted starting materials and their byproducts, such as the corresponding benzoic acid from oxidation, can complicate downstream applications. This guide offers a structured approach to troubleshooting common purification issues, ensuring the high purity of your final product.

Troubleshooting and FAQs

Q1: My crude product shows a significant amount of unreacted 2,5-dimethoxybenzaldehyde. What is the most effective method to remove it?

For the selective removal of aldehyde impurities, a sodium bisulfite wash is a highly effective and recommended method, provided your target ester is stable under aqueous workup conditions.[1][2] This technique relies on the nucleophilic addition of bisulfite to the aldehyde's carbonyl group, forming a water-soluble adduct that can be easily separated from the organic layer during a liquid-liquid extraction.[1][2][3]

Q2: I've noticed an acidic impurity in my crude product. What is it likely to be and how can I remove it?

Benzaldehydes are susceptible to air oxidation, which forms the corresponding benzoic acid.[1] In your case, this would be 2,5-dimethoxybenzoic acid. This acidic impurity can be efficiently removed by performing a basic aqueous wash. By washing your crude product (dissolved in an organic solvent like ethyl acetate or diethyl ether) with a 5-10% aqueous solution of sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH), the benzoic acid is deprotonated to form its water-soluble sodium salt, which is then extracted into the aqueous layer.[1]

Q3: Can I use column chromatography to separate the ester from the unreacted aldehyde?

Yes, column chromatography is a viable, albeit potentially less efficient, method for this separation.[4] Generally, aldehydes are less polar than the corresponding esters and will elute first when using a normal-phase silica gel column.[5] You would typically start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent such as ethyl acetate or diethyl ether.[4] However, some aldehydes can be unstable on silica gel, potentially leading to decomposition.[4]

Q4: My product seems to be sensitive to both acidic and basic conditions. What is the safest purification strategy?

If your ester is sensitive to pH changes, you should avoid aggressive acidic or basic washes. In this scenario, meticulous column chromatography is your best option. Consider using a neutral stationary phase like neutral alumina to minimize the risk of acid-catalyzed degradation on silica gel.[1] Alternatively, a carefully performed sodium bisulfite wash is generally mild, but you should avoid the subsequent regeneration of the aldehyde from the adduct, which requires strong acid or base.[1]

Q5: Is it possible to recover the 2,5-dimethoxybenzaldehyde after the bisulfite wash?

Yes, the formation of the bisulfite adduct is a reversible reaction.[1][6] To recover the aldehyde, the aqueous layer containing the adduct can be treated with a base (e.g., sodium hydroxide to a pH of 12) or an acid.[1][2][6] This will regenerate the 2,5-dimethoxybenzaldehyde, which can then be extracted back into an organic solvent.[1][2]

Purification Protocols and Method Selection

Method Selection Guide

The following flowchart provides a decision-making framework for selecting the most appropriate purification strategy for your Methyl 3-(2,5-dimethoxyphenyl)propanoate.

Sources

Technical Support Center: Optimizing HPLC Analysis of Methyl 3-(2,5-dimethoxyphenyl)propanoate

Welcome to the dedicated technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of Methyl 3-(2,5-dimethoxyphenyl)propanoate. This resource is designed for researchers, analytical scientists, and drug development professionals to provide in-depth, practical guidance on mobile phase optimization and to offer solutions to common challenges encountered during method development and routine analysis.

Introduction

Methyl 3-(2,5-dimethoxyphenyl)propanoate is a key intermediate in various synthetic pathways. Accurate and robust quantification by reversed-phase HPLC is critical for ensuring quality and purity. The molecule's aromatic nature and ester functionality dictate its chromatographic behavior, making mobile phase composition a critical parameter for achieving optimal separation. This guide provides a structured approach to mobile phase selection and troubleshooting, grounded in established chromatographic principles.

Analyte Properties at a Glance

A fundamental understanding of the analyte's physicochemical properties is the first step in developing a robust HPLC method.

| Property | Estimated Value/Characteristic | Implication for HPLC Method Development |

| Molecular Formula | C₁₂H₁₆O₄ | Provides the molecular weight for mass spectrometry applications. |

| Molecular Weight | 224.25 g/mol | Useful for mass spectrometry detection and calculating concentrations. |

| Calculated logP | ~2.5 (based on similar structures)[1] | Indicates moderate hydrophobicity, making it well-suited for reversed-phase HPLC. |

| UV Absorbance | Expected λmax around 290-300 nm[2] | A UV detector is appropriate; a starting wavelength of 298 nm is recommended. |

| pKa | Not ionizable under typical HPLC conditions | The compound is neutral; mobile phase pH will have a minimal direct effect on retention. |

Frequently Asked Questions (FAQs)

Here we address common questions regarding the HPLC analysis of Methyl 3-(2,5-dimethoxyphenyl)propanoate.

Q1: What is the recommended starting mobile phase for analyzing Methyl 3-(2,5-dimethoxyphenyl)propanoate?

A1: For a standard C18 column, a good starting point is a mobile phase of acetonitrile (ACN) and water.[3] Given the analyte's moderate hydrophobicity (estimated logP ~2.5), an isocratic elution with a 60:40 or 70:30 (v/v) mixture of acetonitrile and water is a reasonable starting point.[4] To improve peak shape, adding a small amount of acid (0.1% formic acid or trifluoroacetic acid) to the mobile phase is often beneficial.[5][6]

Q2: Should I use acetonitrile or methanol as the organic modifier?

A2: Both acetonitrile and methanol can be used, but they offer different selectivities. Acetonitrile is generally preferred for aromatic compounds as it can engage in π-π interactions with the analyte, potentially influencing selectivity.[7] Methanol is a more polar and protic solvent and may provide better resolution in some cases.[8] It is advisable to screen both solvents during method development to determine which provides the optimal separation from any impurities.

Q3: Is pH control of the mobile phase necessary for this analyte?

A3: Since Methyl 3-(2,5-dimethoxyphenyl)propanoate does not have any readily ionizable functional groups, strict pH control is not as critical as it would be for acidic or basic compounds.[8] However, maintaining a consistent, slightly acidic pH (e.g., by adding 0.1% formic acid) can help to ensure consistent peak shapes and retention times by suppressing any potential interactions with residual silanols on the stationary phase.[5]

Q4: What is a suitable stationary phase for this analysis?

A4: A C18 column is the most common and a good first choice for this moderately non-polar analyte.[3] For potentially different selectivity, especially if isomers are present, a phenyl-hexyl column could be explored. Phenyl-based stationary phases can offer alternative selectivity for aromatic compounds through π-π interactions.[9]

Q5: My peak is showing significant tailing. What should I do?

A5: Peak tailing for a neutral compound like this can be due to several factors. A common cause is secondary interactions with the silica backbone of the stationary phase. Adding a small amount of a competing acid, like 0.1% TFA, to the mobile phase can mitigate this.[6] Other potential causes include column overload (injecting too high a concentration) or a void at the head of the column.

Troubleshooting Guide

This section provides a problem-oriented approach to resolving common issues encountered during the HPLC analysis of Methyl 3-(2,5-dimethoxyphenyl)propanoate.

Problem 1: Poor Peak Shape (Fronting or Tailing)

Asymmetrical peaks can compromise the accuracy of integration and quantification.

Peak fronting is often an indication of sample overload or an injection solvent issue.

-

Cause: The sample is too concentrated, leading to saturation of the stationary phase at the injection point.

-

Solution: Dilute the sample and reinject.

-

Cause: The sample solvent is stronger (less polar) than the mobile phase, causing the analyte to travel through the initial part of the column too quickly.

-

Solution: Whenever possible, dissolve the sample in the initial mobile phase.

Peak tailing is a common issue, often related to secondary interactions or column health.

-

Cause: Secondary interactions between the analyte and active sites (e.g., silanols) on the stationary phase.

-

Solution: Add a mobile phase modifier like 0.1% trifluoroacetic acid (TFA) or formic acid. These additives can suppress the ionization of silanol groups and improve peak symmetry.[6]

-

Cause: Column contamination or degradation.

-

Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If the problem persists, the column may need to be replaced.

Experimental Protocols

Protocol 1: Initial Method Screening

This protocol outlines a starting point for method development for the analysis of Methyl 3-(2,5-dimethoxyphenyl)propanoate.

1. Instrumentation and Columns:

-

HPLC system with a UV detector.

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Mobile Phase Preparation:

-

Mobile Phase A: HPLC-grade water with 0.1% formic acid.

-

Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid.

-

Degas both mobile phases before use.

3. Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

UV Detection: 298 nm.

-

Gradient Program:

| Time (min) | % Mobile Phase B (ACN w/ 0.1% FA) |

| 0.0 | 50 |

| 10.0 | 95 |

| 12.0 | 95 |

| 12.1 | 50 |

| 15.0 | 50 |

4. Sample Preparation:

-

Prepare a stock solution of Methyl 3-(2,5-dimethoxyphenyl)propanoate in acetonitrile at a concentration of 1 mg/mL.

-

Dilute the stock solution with the initial mobile phase (50:50 ACN:Water with 0.1% formic acid) to a working concentration of approximately 50 µg/mL.

Workflow for Troubleshooting Peak Asymmetry

The following diagram illustrates a logical workflow for addressing common peak shape issues.

Sources

- 1. Methyl 3-(2-methoxyphenyl)propanoate | C11H14O3 | CID 562482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (E)-3-(2,5-Dimethoxyphenyl)-1-{[4-(2,5-dimethoxy-phenyl)-6-((E)-2,5-dimethoxystyryl)-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl]}prop-2-en-1-one and (E)-3-(2,5-Dimethoxyphenyl)-1-{[4-(2,5-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl]}prop-2-en-1-one [mdpi.com]

- 3. moravek.com [moravek.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. quora.com [quora.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. revroum.lew.ro [revroum.lew.ro]

- 8. Mobile Phase Solvent Pairing for HPLC - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 9. lcms.cz [lcms.cz]

Comparative Guide: Methyl vs. Ethyl 3-(2,5-dimethoxyphenyl)propanoate in Advanced Organic Synthesis

Executive Summary & Strategic Context

In the development of neuroactive therapeutics, fluorescent probes, and complex polycyclic scaffolds, 2,5-dimethoxyphenyl derivatives serve as critical building blocks. Specifically, derivatives of 3-(2,5-dimethoxyphenyl)propanoic acid are heavily utilized as precursors for intramolecular Friedel-Crafts acylations to yield functionalized indanones (e.g., 4,7-dimethoxy-1-indanone).

During multistep synthetic sequences, the propanoic acid moiety must be protected as an ester. The selection between Methyl 3-(2,5-dimethoxyphenyl)propanoate [1] and Ethyl 3-(2,5-dimethoxyphenyl)propanoate [2] is not trivial; it directly dictates phase-transfer dynamics, steric shielding, and downstream deprotection kinetics. This guide provides an objective, data-driven comparison of these two esters to assist synthetic chemists in optimizing their drug development workflows.

Physicochemical Profiling & Structural Dynamics

The structural difference between the two compounds is a single methylene unit in the ester alkyl chain. However, this minor variance introduces distinct physicochemical behaviors that influence solvent partitioning and reactivity.

| Property / Metric | Methyl 3-(2,5-dimethoxyphenyl)propanoate | Ethyl 3-(2,5-dimethoxyphenyl)propanoate |

| CAS Number | 62397-61-9[1] | 72018-06-5[2] |

| Molecular Formula | C₁₂H₁₆O₄ | C₁₃H₁₈O₄ |

| Molecular Weight | 224.25 g/mol | 238.28 g/mol |

| Estimated LogP | ~2.1 | ~2.5 |

| Steric Hindrance | Low | Moderate |

| Saponification Rate | 2.5x (Baseline) | 1.0x |

Causality in Reaction Design: The higher lipophilicity (LogP) of the ethyl ester improves its solubility in non-polar extraction solvents (like hexanes or diethyl ether), which can be advantageous during the purification of highly polar intermediates. Conversely, the methyl ester's reduced steric bulk makes its carbonyl carbon more electrophilic, rendering it highly susceptible to rapid nucleophilic attack during deprotection or Grignard additions[3].

Mechanistic Insights: Reactivity & Ester Selection

As a Senior Application Scientist, selecting the appropriate protecting group requires balancing stability with the kinetics of removal.

-

Electrophilic Aromatic Substitution (EAS): Both esters undergo clean halogenation. Due to the synergistic electron-donating effects of the 2,5-dimethoxy groups, electrophiles (such as bromine) are directed exclusively to the 4-position. The ester choice does not affect the regioselectivity of the aromatic ring but does affect the crystallization properties of the resulting brominated product.

-

Hydrolysis Kinetics (B_AC2 Mechanism): Base-catalyzed saponification of aliphatic esters is highly sensitive to the steric environment of the alkoxy leaving group. The methyl ester hydrolyzes approximately 2 to 3 times faster than the ethyl ester under identical alkaline conditions[3]. If the target molecule contains other base-sensitive functional groups (e.g., epoxides or secondary amides), the methyl ester is strictly recommended to minimize the required residence time in high-pH conditions.

Synthetic Workflow Visualization

Synthetic workflow comparing bromination and saponification kinetics of methyl vs. ethyl esters.

Experimental Protocols: A Self-Validating System

To empirically demonstrate the kinetic differences between these two protecting groups, the following standardized workflow details the bromination and subsequent saponification of both esters.

Protocol A: Regioselective Bromination

Causality: Dichloromethane (DCM) is utilized as the solvent because it is inert to bromine and provides excellent solubility for both the starting esters and the brominated products, ensuring a homogeneous reaction environment.

-

Initiation: Dissolve 10.0 mmol of the selected ester (Methyl or Ethyl) in 25 mL of anhydrous DCM. Cool the flask to 0 °C using an ice bath to suppress radical side reactions.

-

Addition: Dissolve 10.5 mmol of elemental bromine (Br₂) in 5 mL of DCM. Add this solution dropwise over 15 minutes.

-

Self-Validating Quench: After 2 hours of stirring at room temperature, add 15 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃). Validation: The immediate color change of the organic layer from deep red/brown to pale yellow/colorless confirms the complete neutralization of unreacted electrophilic bromine.

-

Isolation: Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Base-Catalyzed Saponification

Causality: Lithium hydroxide (LiOH) is preferred over NaOH or KOH because the lithium cation strongly coordinates with the carbonyl oxygen, enhancing the electrophilicity of the carbon center and accelerating the nucleophilic attack of the hydroxide ion in aqueous THF mixtures.

-

Initiation: Dissolve the crude brominated ester in a 3:1 mixture of THF and water (20 mL total).

-

Hydrolysis: Add 3.0 equivalents of LiOH·H₂O. Stir vigorously at room temperature.

-

Monitoring: Track the reaction via Thin Layer Chromatography (TLC) (Hexanes:EtOAc 4:1). The methyl ester typically disappears within 1 hour, whereas the ethyl ester requires up to 3 hours[3].

-

Self-Validating Isolation: Concentrate the mixture to remove THF. Cool the aqueous layer to 0 °C and acidify dropwise with 1M HCl until pH 2 is reached. Validation: The sudden formation of a dense, white precipitate definitively confirms the protonation and successful precipitation of the free 3-(4-bromo-2,5-dimethoxyphenyl)propanoic acid. Filter and dry the solid.

Quantitative Data Presentation

The table below summarizes the experimental outcomes when applying the above protocols to both ester variants.

| Experimental Parameter | Methyl Ester Pathway | Ethyl Ester Pathway | Causality / Observation |

| Bromination Yield (Step 1) | 92% | 94% | The ethyl ester's slightly higher lipophilicity minimizes product loss into the aqueous phase during the thiosulfate quench. |

| Saponification Time (Step 2) | 1.0 hour | 2.5 - 3.0 hours | The methyl group imparts significantly less steric shielding against hydroxide attack, accelerating the B_AC2 mechanism[3]. |

| Overall Isolated Yield | 88% | 85% | The faster reaction time of the methyl ester minimizes potential degradation or side reactions in the highly basic medium. |

Conclusion & Recommendations

Both Methyl 3-(2,5-dimethoxyphenyl)propanoate and Ethyl 3-(2,5-dimethoxyphenyl)propanoate are highly effective intermediates for drug development.

-

Choose the Ethyl Ester when your synthetic sequence involves multiple highly polar intermediates where phase-separation during aqueous workups is challenging, or when spontaneous transesterification in ethanolic solvents must be avoided.

-

Choose the Methyl Ester when downstream efficiency is paramount. Its rapid saponification kinetics make it the superior choice for late-stage deprotections, particularly when the molecular scaffold contains other base-sensitive functional groups.

References

- ChemScene. "Methyl 3-(2,5-dimethoxyphenyl)propanoate (CAS: 62397-61-9)".

- U.S. Environmental Protection Agency (EPA) CompTox Chemicals Dashboard. "Ethyl 3-(2,5-dimethoxyphenyl)propanoate (CAS: 72018-06-5)".

- Salmi, T., et al. "Modelling of Simultaneous Reaction and Diffusion in Chemical Reactors with Particle Size Distributions: Application of Ion-exchange Resins (Hydrolysis of methyl and ethyl esters)". Norwegian University of Science and Technology (NTNU).

Sources

A Senior Application Scientist's Guide to the Validation of GC-MS Analytical Methods for the Quantification of Methyl 3-(2,5-dimethoxyphenyl)propanoate

For professionals in pharmaceutical development and analytical research, the quantification of active pharmaceutical ingredients (APIs), intermediates, or impurities is the bedrock of quality, safety, and efficacy. An analytical method that is not rigorously validated is merely a qualitative observation, unsuitable for regulatory submission or critical decision-making. This guide provides an in-depth, experience-driven approach to validating a Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of Methyl 3-(2,5-dimethoxyphenyl)propanoate, a compound representative of many aromatic esters encountered in drug discovery and development.

We will move beyond a simple checklist of validation parameters. Instead, this guide will illuminate the causal relationships between validation steps, the scientific rationale for specific experimental designs, and the interpretation of data within the framework of global regulatory standards. The objective is to empower you not just to execute a validation protocol, but to design and defend one with scientific rigor.

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1][2] This guide is structured to walk you through this process logically, ensuring that by the end, the method is a self-validating system, proven to be "suitable for its intended purpose."[1][2][3]

The Validation Workflow: A Holistic View

Before delving into individual parameters, it's crucial to visualize the entire validation lifecycle. The process is not a linear sequence of disconnected experiments but an integrated workflow where the results of one stage inform the next. A method is first developed and optimized, then subjected to rigorous validation, and finally implemented for routine analysis with ongoing monitoring.

Caption: High-level workflow for GC-MS analytical method validation.

Specificity and Selectivity: Proving You're Measuring the Right Thing

Expertise & Experience: Specificity is the cornerstone of any quantitative method. It is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[2][4] In GC-MS, we have two powerful tools for establishing specificity: chromatographic separation (retention time) and mass spectral data. A method cannot be considered valid if a co-eluting peak with a similar mass fragment interferes with the analyte of interest.

Experimental Protocol: Specificity

-

Blank Matrix Analysis: Prepare and inject a sample matrix (e.g., placebo formulation, biological fluid) without the analyte. There should be no significant peaks at the retention time of Methyl 3-(2,5-dimethoxyphenyl)propanoate or its internal standard.

-

Analyte & Impurity Spiking:

-

Prepare a solution containing only the Methyl 3-(2,5-dimethoxyphenyl)propanoate reference standard and an internal standard (e.g., a deuterated analog or a structurally similar compound with a different retention time).

-

Prepare separate solutions of all known potential impurities or related compounds.

-

Prepare a mixed solution containing the analyte, internal standard, and all potential interfering compounds.

-

-

Analysis: Analyze all prepared samples using the proposed GC-MS method.

-

Evaluation:

-

Confirm that the analyte peak is well-resolved from all potential impurities (Resolution > 1.5 is a common target).

-

Compare the mass spectrum of the analyte peak in the mixed solution to that of the pure reference standard. A high degree of similarity confirms identity.

-

Ensure that no peaks in the blank matrix interfere with the quantification of the analyte.

-

Trustworthiness: The self-validating aspect here is the combination of chromatographic retention time and the mass spectrometric fingerprint. The probability of an unknown compound having the exact same retention time and the same mass fragmentation pattern (especially the ratio of quantifier to qualifier ions) as the analyte is extremely low.

Linearity and Range: Establishing a Proportional Response

Expertise & Experience: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a specified range.[1] This is fundamental for accurate quantification. We don't just look for a high correlation coefficient (R²); we also visually inspect the calibration curve and the residual plot to ensure there is no systematic deviation or bias at the low and high ends of the range. The range itself is defined by the upper and lower concentrations for which the method has been shown to have acceptable linearity, accuracy, and precision.[5]

Experimental Protocol: Linearity

-

Stock Solution Preparation: Prepare a high-concentration stock solution of Methyl 3-(2,5-dimethoxyphenyl)propanoate and a separate stock solution of the internal standard (IS).

-

Calibration Standards: From the stock solution, prepare a series of at least five calibration standards by serial dilution. For an assay of a drug substance, this range should typically cover 80% to 120% of the expected test concentration.[6] For impurity quantification, the range must span from the Limit of Quantification (LOQ) to 120% of the impurity specification.[6]

-

Analysis: Add a constant volume of the IS stock solution to each calibration standard and analyze each level in triplicate.

-

Data Processing:

-

For each standard, calculate the ratio of the analyte peak area to the IS peak area.

-

Plot this ratio (y-axis) against the known concentration of the analyte (x-axis).

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c), the correlation coefficient (R²), and the y-intercept.

-

Data Presentation: Linearity of Methyl 3-(2,5-dimethoxyphenyl)propanoate

| Concentration (µg/mL) | Peak Area Ratio (Analyte/IS) - Rep 1 | Peak Area Ratio (Analyte/IS) - Rep 2 | Peak Area Ratio (Analyte/IS) - Rep 3 | Mean Peak Area Ratio |

| 80 | 0.815 | 0.809 | 0.811 | 0.812 |

| 90 | 0.912 | 0.908 | 0.915 | 0.912 |

| 100 | 1.005 | 1.011 | 1.008 | 1.008 |

| 110 | 1.109 | 1.115 | 1.112 | 1.112 |

| 120 | 1.218 | 1.211 | 1.215 | 1.215 |

| Linear Regression Results | \multicolumn{4}{l | }{} | ||

| Slope (m) | \multicolumn{4}{l | }{0.01005} | ||

| Y-Intercept (c) | \multicolumn{4}{l | }{0.008} | ||

| Correlation Coefficient (R²) | \multicolumn{4}{l | }{0.9995 } |

Acceptance Criteria: A correlation coefficient (R²) of ≥ 0.999 is generally considered acceptable for drug substance assays.[7] The y-intercept should be minimal compared to the response at the lowest concentration.

Accuracy: Closeness to the True Value

Expertise & Experience: Accuracy expresses the closeness of agreement between the value found and an accepted reference value.[4] It is typically assessed through recovery studies by spiking a blank matrix with a known amount of the analyte. This is a critical parameter as it reveals any systematic error or bias in the method, which could be caused by inefficient extraction, matrix effects, or analyte degradation.

Experimental Protocol: Accuracy

-

Sample Preparation: Prepare a blank sample matrix (placebo). Spike the placebo at three different concentration levels across the linear range (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

-

Analysis: Analyze the nine spiked samples using the validated method.

-

Calculation: Determine the concentration of the analyte in each sample using the previously established linear calibration curve. Calculate the percent recovery using the formula: % Recovery = (Measured Concentration / Spiked Concentration) * 100

Data Presentation: Accuracy/Recovery Data

| Spiked Concentration (µg/mL) | Replicate | Measured Concentration (µg/mL) | Recovery (%) |

| 80.0 (Low) | 1 | 79.2 | 99.0% |

| 2 | 80.5 | 100.6% | |

| 3 | 79.8 | 99.8% | |

| 100.0 (Mid) | 1 | 101.1 | 101.1% |

| 2 | 99.5 | 99.5% | |

| 3 | 100.3 | 100.3% | |

| 120.0 (High) | 1 | 118.9 | 99.1% |

| 2 | 121.3 | 101.1% | |

| 3 | 120.5 | 100.4% | |

| Mean Recovery | 100.1% | ||

| RSD (%) | 0.75% |

Acceptance Criteria: For a drug substance assay, recovery is typically expected to be within 98-102%.[7][8]

Precision: Agreement Between Measurements

Expertise & Experience: Precision measures the degree of scatter between a series of measurements of the same homogeneous sample.[4] It's a measure of random error. We evaluate precision at two levels as stipulated by ICH guidelines:

-

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

-

Intermediate Precision: Expresses within-laboratory variations, such as different days, different analysts, or different equipment.[7]

Experimental Protocol: Precision

-

Repeatability:

-

Prepare six individual samples at 100% of the target concentration.

-

Have one analyst analyze all six samples on the same day, using the same instrument.

-

-

Intermediate Precision:

-

Prepare a new set of six samples at 100% of the target concentration.

-

Have a different analyst analyze these samples on a different day, preferably using a different GC-MS system (if available).

-

-

Calculation: For both sets of experiments, calculate the mean, standard deviation (SD), and the relative standard deviation (RSD) for the measured concentrations.

Data Presentation: Precision Results

| Precision Level | Analyst | Day | N | Mean Conc. (µg/mL) | SD | RSD (%) |

| Repeatability | 1 | 1 | 6 | 100.2 | 0.65 | 0.65% |

| Intermediate Precision | 2 | 2 | 6 | 99.8 | 0.82 | 0.82% |

Acceptance Criteria: For an assay of a major component, the RSD for repeatability should typically be ≤ 2%, and for intermediate precision, ≤ 3%.[7]

Sensitivity: LOD & LOQ

Expertise & Experience: The sensitivity of a method is defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ).

-

LOD: The lowest amount of analyte that can be reliably detected, but not necessarily quantified with acceptable accuracy and precision.[5]

-

LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[1][5]

These are not just theoretical values; they must be experimentally verified. The LOQ is particularly important as it often defines the lower end of the reportable range of the method, especially for impurity analysis.

Experimental Protocol: LOD & LOQ Determination

-

Method 1: Signal-to-Noise Ratio (S/N):

-

Prepare samples with decreasingly low concentrations of the analyte.

-

Determine the concentration at which the analyte signal is consistently distinguishable from the baseline noise.

-

LOD is typically established at a signal-to-noise ratio of 3:1.[7]

-

LOQ is typically established at a signal-to-noise ratio of 10:1.[7]

-

-

Method 2: Based on the Standard Deviation of the Response and the Slope:

-

This is a more statistically robust approach.

-

LOD = 3.3 * (σ / S)

-

LOQ = 10 * (σ / S)

-

Where σ is the standard deviation of the y-intercept of the regression line (or the standard deviation of blank sample responses) and S is the slope of the calibration curve.[6]

-

-

Verification: Prepare a set of samples (n=6) at the determined LOQ concentration and analyze them. The accuracy and precision at this level must meet pre-defined acceptance criteria (e.g., recovery of 80-120% and RSD ≤ 10%).

Data Presentation: LOD & LOQ

| Parameter | Method | Value (µg/mL) | Verification (at LOQ) |

| LOD | S/N Ratio (3:1) | 0.05 | - |

| LOQ | S/N Ratio (10:1) | 0.15 | Mean Recovery: 98.5%, RSD: 6.8% |

Robustness: Reliability Under Normal Variation